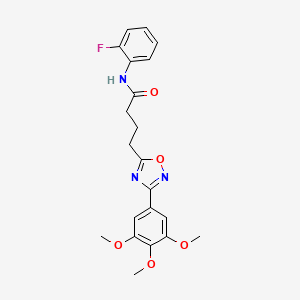
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as 'FOTB', is a novel compound that has been studied for its potential use in scientific research. FOTB is a member of the oxadiazole family of compounds and has been found to possess unique biochemical and physiological properties that make it an interesting compound for further study.
Wirkmechanismus
The mechanism of action of FOTB is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways within cells. FOTB has been found to be particularly effective against cancer cells, where it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Biochemical and physiological effects:
FOTB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, and to affect the expression of certain genes. FOTB has also been found to induce apoptosis in cancer cells, as well as to inhibit cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FOTB in lab experiments is its unique properties, which make it suitable for a variety of applications. It has been found to be particularly effective against cancer cells, and its fluorescent properties make it useful for imaging studies. However, one limitation of using FOTB is that it is a relatively new compound, and further studies are needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are a number of future directions for research on FOTB. One area of interest is the development of new drugs based on FOTB, particularly for the treatment of cancer and other diseases. Another area of interest is the use of FOTB as a fluorescent probe for imaging studies, which could have applications in a variety of fields, including biology, chemistry, and medicine. Further studies are also needed to fully understand the mechanism of action of FOTB and its potential uses in scientific research.
Synthesemethoden
The synthesis of FOTB involves the reaction of 2-fluorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product, FOTB. The synthesis has been optimized to yield high purity and high yields of FOTB.
Wissenschaftliche Forschungsanwendungen
FOTB has been studied for its potential use in a variety of scientific research applications. It has been found to possess unique properties that make it suitable for use in drug discovery, particularly in the development of new drugs for the treatment of cancer and other diseases. FOTB has also been studied for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c1-27-16-11-13(12-17(28-2)20(16)29-3)21-24-19(30-25-21)10-6-9-18(26)23-15-8-5-4-7-14(15)22/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOUTDFWVQBWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


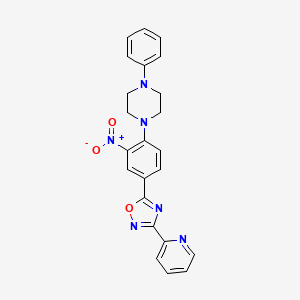

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
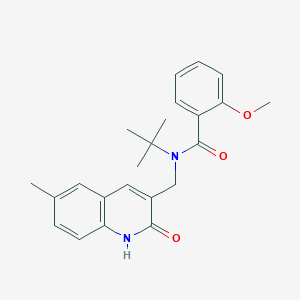
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
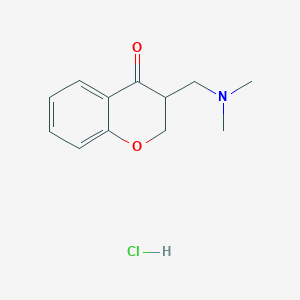
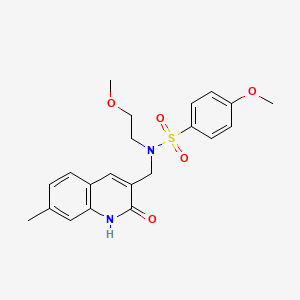

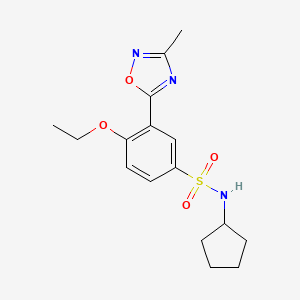
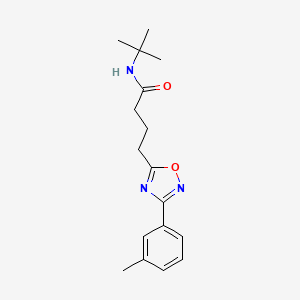
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)